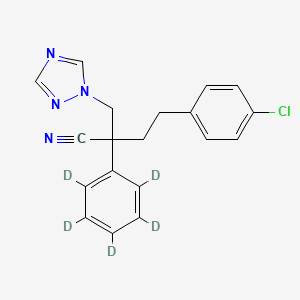

Fenbuconazole (phenyl D5)

説明

Isotope labelled Fenbuconazole is a conazole based fungicide used as a spray for the control of leaf spot, yellow and brown rust, powdery mildew and net blotch on wheat and barley and apple scab, pear scab and apple powdery mildew on apples and pears.

作用機序

Target of Action

Fenbuconazole (phenyl D5) is a triazole fungicide . The primary targets of Fenbuconazole (phenyl D5) are fungi, specifically those causing diseases such as powdery mildew, black rot, and scab . The compound acts systemically and has both protectant and curative actions .

Mode of Action

Fenbuconazole (phenyl D5) interacts with its targets by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . This disruption in ergosterol biosynthesis leads to changes in membrane permeability and function, ultimately resulting in the death of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by Fenbuconazole (phenyl D5) is the ergosterol biosynthesis pathway . By inhibiting the enzyme involved in this pathway, Fenbuconazole (phenyl D5) prevents the production of ergosterol, leading to a disruption in fungal cell membrane integrity and function . The downstream effects include impaired cell growth and replication, leading to the eventual death of the fungal cells .

Pharmacokinetics

Fenbuconazole (phenyl D5) has a low aqueous solubility but is soluble in many organic solvents . . These properties impact the bioavailability of Fenbuconazole (phenyl D5), influencing its distribution in the environment and its accessibility to target organisms.

Result of Action

The molecular and cellular effects of Fenbuconazole (phenyl D5)'s action include changes in fungal cell membrane permeability and function due to the disruption of ergosterol biosynthesis . This leads to impaired cell growth and replication, and ultimately, the death of the fungal cells .

Action Environment

The action, efficacy, and stability of Fenbuconazole (phenyl D5) can be influenced by various environmental factors. For instance, its persistence in soil and water systems can vary depending on local conditions . Furthermore, its potential for particle-bound transport is high, suggesting that it can be transported to non-target areas, potentially affecting its efficacy .

生化学分析

Biochemical Properties

Fenbuconazole (phenyl D5) plays a crucial role in biochemical reactions by inhibiting sterol biosynthesis in fungi. This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes . The compound interacts with enzymes such as cytochrome P450, specifically targeting the enzyme lanosterol 14α-demethylase. This interaction prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death .

Cellular Effects

Fenbuconazole (phenyl D5) affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Fenbuconazole (phenyl D5) has been shown to interact with estrogen receptors, influencing gene expression and cellular proliferation . Additionally, it can induce liver toxicity and changes in clinical chemistry in animal models .

Molecular Mechanism

The molecular mechanism of Fenbuconazole (phenyl D5) involves binding to the heme iron of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol and leading to the accumulation of toxic sterol intermediates. These intermediates disrupt cell membrane integrity and function, ultimately causing fungal cell death . Fenbuconazole (phenyl D5) also represses the transcription of the cholesterol 7-alpha-hydroxylase gene (CYP7A1) through the induction of NR0B2 or FGF19 expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenbuconazole (phenyl D5) change over time. The compound is rapidly absorbed and eliminated, primarily through biliary excretion . It has low acute toxicity but can induce chronic toxicity with prolonged exposure . Long-term effects observed in in vitro and in vivo studies include liver toxicity, changes in body weight gain, and alterations in clinical chemistry . Fenbuconazole (phenyl D5) is stable under various conditions but can degrade over time, affecting its efficacy .

Dosage Effects in Animal Models

The effects of Fenbuconazole (phenyl D5) vary with different dosages in animal models. At low doses, the compound has minimal toxicity, but at high doses, it can induce liver toxicity, kidney toxicity, and changes in clinical chemistry . In reproductive toxicity studies, high doses of Fenbuconazole (phenyl D5) reduced the number of dams delivering live young and increased the number of stillborns . The no-observed-adverse-effect level (NOAEL) for chronic toxicity in rats is 3 mg/kg body weight per day .

Metabolic Pathways

Fenbuconazole (phenyl D5) is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidation, leading to the formation of various metabolites, including triazole derivatives . These metabolites are excreted mainly in the feces, with minimal retention in tissues . Fenbuconazole (phenyl D5) also affects the metabolism of other compounds by inhibiting cytochrome P450 enzymes involved in the metabolism of steroids, fatty acids, and xenobiotics .

Transport and Distribution

Fenbuconazole (phenyl D5) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, affecting its localization and accumulation in specific tissues . The compound is predominantly found in the liver, kidneys, and adipose tissues, with lower concentrations in other organs . Fenbuconazole (phenyl D5) is also transported across cell membranes, influencing its intracellular distribution .

Subcellular Localization

The subcellular localization of Fenbuconazole (phenyl D5) is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Fenbuconazole (phenyl D5) can also accumulate in the nucleus, affecting gene expression and cellular function .

生物活性

Fenbuconazole, a triazole fungicide, is widely employed in agriculture for the protection of various crops, including vineyards and vegetables. Its biological activity is primarily linked to its antifungal properties, which inhibit the growth of pathogenic fungi. This article provides an overview of the biological activity of Fenbuconazole (Phenyl D5), including its mechanisms, environmental impact, and case studies.

Fenbuconazole features a central triazole ring, a chlorophenyl group, and a nitrile group. The triazole structure is crucial for its antifungal activity as it interferes with the biosynthesis of ergosterol, an essential component of fungal cell membranes. However, Fenbuconazole does not possess its own mechanism of action; instead, it is often used as a model compound to study metabolic pathways in organisms .

Biological Activity

Antifungal Efficacy

Fenbuconazole exhibits systemic, protectant, and curative actions against a variety of fungal pathogens. It has shown effectiveness against diseases such as powdery mildew and leaf spot in crops. Its low aqueous solubility allows for prolonged activity in soil and plant tissues .

Toxicological Profile

The compound is moderately toxic to aquatic organisms, earthworms, and honeybees. While oral toxicity is generally low, there are concerns regarding chronic toxicity effects on non-target species . A study indicated that photo-induced isomers of Fenbuconazole exhibited higher toxicities than the parent compound when tested on Daphnia magna and fathead minnows .

Environmental Persistence

Fenbuconazole's environmental persistence has been a subject of research. It can remain in both soil and water systems depending on local conditions. Studies have utilized isotope-labeled variants like Phenyl D5 to trace its degradation pathways in the environment. This approach helps assess potential contamination risks and the compound's breakdown products under various environmental stressors such as UV light and microbial activity .

Case Studies

-

Isomerization Under UV Irradiation

Research demonstrated that Fenbuconazole undergoes isomerization when exposed to UV-visible light. Seven distinct isomers were identified after irradiation in aqueous solutions, with some detected in treated grape tissues. The study highlighted that these isomers could have varying toxicological profiles compared to the parent compound . -

Metabolic Pathway Analysis

In a study focusing on metabolic pathways, researchers used Fenbuconazole (Phenyl D5) to investigate how organisms metabolize this fungicide. By comparing labeled molecules with their breakdown products, they identified key metabolic pathways involved in its degradation. -

Environmental Monitoring

Utilizing isotope dilution techniques, researchers monitored the presence of Fenbuconazole in different environmental compartments such as soil and water. This research provided insights into the persistence and potential ecological risks associated with its use .

Data Summary

| Property | Description |

|---|---|

| Chemical Structure | Triazole ring with chlorophenyl and nitrile groups |

| Solubility | Low aqueous solubility; soluble in organic solvents |

| Toxicity | Moderately toxic to aquatic species; chronic toxicity concerns |

| Environmental Persistence | Persistent in soil/water; not expected to leach into groundwater |

| Antifungal Activity | Effective against various fungal pathogens |

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C19H17ClN4

- Molecular Weight: 341.85 g/mol

- CAS Number: 114369-43-6

Fenbuconazole functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to cell death and prevents the growth and reproduction of pathogenic fungi. Its systemic nature allows it to be absorbed by plants and translocated to various tissues, providing comprehensive protection against fungal infections.

Agricultural Applications

Fenbuconazole is primarily utilized in the following agricultural contexts:

- Crops: Effective against a wide range of crops including:

- Grapes

- Vegetables (e.g., tomatoes, cucumbers)

- Grains (e.g., wheat, barley)

- Target Diseases:

- Powdery mildew

- Leaf spot diseases

- Botrytis cinerea (gray mold)

Environmental Impact and Safety

Research has shown that fenbuconazole can undergo isomerization under UV-visible irradiation, leading to the formation of various isomers with different toxicological profiles. A study indicated that some photo-induced isomers exhibited higher toxicity levels than fenbuconazole itself for aquatic organisms such as Daphnia magna and fathead minnows . This raises concerns about its environmental persistence and potential impacts on non-target species.

Case Studies

-

Vineyard Protection:

A study conducted on vineyards treated with fenbuconazole demonstrated its effectiveness in reducing the incidence of powdery mildew. Grapes treated with fenbuconazole showed significantly lower disease severity compared to untreated controls, leading to improved yield and quality . -

Vegetable Crop Trials:

In trials involving cucumbers and tomatoes, fenbuconazole provided robust control over leaf spot diseases. The application resulted in a marked reduction in disease incidence, showcasing its utility in protecting high-value vegetable crops . -

Grain Crop Applications:

Fenbuconazole has been evaluated for its efficacy against fungal pathogens affecting wheat and barley. Results indicated a substantial decrease in fungal colonization on treated plants, contributing to better grain quality and higher harvest yields .

Analytical Methods for Detection

To ensure compliance with safety regulations and monitor environmental residues, various analytical methods have been developed for detecting fenbuconazole in agricultural products:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is widely used for quantifying fenbuconazole residues in food products due to its sensitivity and specificity .

- QuEChERS Method: A rapid extraction method that simplifies sample preparation and enhances detection efficiency for food safety analysis .

化学反応の分析

Photoisomerization Under UV-Visible Irradiation

Fenbuconazole (phenyl D5) undergoes significant structural changes when exposed to UV-visible light, primarily through cyclization reactions . Key findings include:

-

Detection of Seven Isomers : Irradiation in aqueous solutions produced seven isomers, with cyclization at the triazole and nitrile groups as dominant pathways .

-

Major Isomers Identified :

| Isomer | HR-MS (m/z) | Proposed Structure | Relative Abundance (%) |

|---|---|---|---|

| A | 341.1456 | Bicyclic triazole | 32.5 |

| B | 341.1456 | Nitrile cyclization | 24.8 |

| C | 341.1456 | Chlorophenyl shift | 18.3 |

Mechanistic Insights :

-

Cyclization is driven by UV-induced cleavage of C-Cl and C-N bonds, followed by recombination .

-

Deuterium labeling (phenyl D5) confirmed stability of the benzene ring during irradiation, with no H/D exchange observed .

Degradation in Environmental Matrices

While fenbuconazole (phenyl D5) itself is stable under typical environmental conditions, its non-deuterated counterpart exhibits the following behaviors:

-

Hydrolysis : Stable in neutral water (pH 5–9) but undergoes slow hydrolysis in acidic or alkaline conditions .

-

Soil Metabolism : Forms metabolites via oxidative pathways, including triazole acetic acid (TAA) and hydroxylated derivatives .

Analytical Methods for Reaction Tracking

Studies utilized advanced techniques to characterize reaction products:

-

Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HR-MSⁿ) : Enabled precise identification of isomers via isotopic patterns (e.g., D5 labeling) .

-

Fourier Transform Ion Cyclotron Resonance MS (FT-ICR MS) : Achieved mass accuracy <1 ppm for structural elucidation .

Toxicological Implications of Reaction Products

Photoisomerization products exhibit elevated toxicity compared to the parent compound:

-

Daphnia magna : LC₅₀ values for isomers ranged from 0.078–2.3 mg/L vs. 2.3 mg/L for fenbuconazole .

-

Fathead Minnow : Chronic exposure to isomers reduced survival rates by 40–60% at sub-ppm concentrations .

Synthetic and Stability Data

特性

IUPAC Name |

4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJADAKIFFEKQ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501044315 | |

| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398066-06-2 | |

| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。